Rp-8-CPT-cGMP is classified as a cyclic nucleotide analog. It is synthesized for use in laboratory research, particularly in studies involving cyclic nucleotide signaling pathways. The compound's chemical structure allows it to selectively inhibit protein kinase G, which plays a crucial role in mediating the effects of cyclic guanosine monophosphate in various biological systems.
The synthesis of Rp-8-CPT-cGMP involves several key steps:
The detailed synthetic route may vary based on the specific laboratory protocols employed, but these general steps outline the foundation for producing Rp-8-CPT-cGMP.
The molecular formula of Rp-8-CPT-cGMP is , with a molecular weight of approximately 525.86 g/mol. Its structural characteristics include:
The compound's InChI Key is JERAACMSJYSCBY-OZOPYAHTSA-M, which can be used for database searches to find more information regarding its properties and related compounds.
Rp-8-CPT-cGMP primarily acts as an inhibitor of protein kinase G by competing with natural substrates for binding. The compound does not participate in traditional chemical reactions but instead modulates enzymatic activity through competitive inhibition.
Key interactions include:
Experimental data indicates that Rp-8-CPT-cGMP exhibits inhibitory constants (K_i) ranging from 0.45 to 0.7 µM for various isoforms of protein kinase G, demonstrating its effectiveness as an inhibitor.
The mechanism by which Rp-8-CPT-cGMP exerts its effects involves several steps:
Experimental studies have demonstrated that treatment with Rp-8-CPT-cGMP can significantly alter cellular responses to nitric oxide and other stimulants that elevate cyclic guanosine monophosphate levels.
Rp-8-CPT-cGMP exhibits several notable physical and chemical properties:
These properties make Rp-8-CPT-cGMP a valuable tool for researchers studying cyclic nucleotide signaling.
Rp-8-CPT-cGMP has a range of applications in scientific research:
The development of Rp-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cGMPS) emerged from efforts to create membrane-permeant, hydrolysis-resistant antagonists for cyclic nucleotide-dependent kinases. Its characterization in 1994 marked a breakthrough in cyclic guanosine monophosphate (cGMP) signaling research, providing the first potent inhibitor selective for cGMP-dependent protein kinase (protein kinase G) over cyclic adenosine monophosphate (cAMP)-dependent protein kinase (protein kinase A) [1]. Initial studies demonstrated its ability to antagonize cGMP-dependent protein kinase activation in intact human platelets without affecting cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases, establishing its utility for probing cGMP-specific pathways in cellular contexts [1] [9]. The compound was engineered through strategic modifications of the cGMP scaffold: the 8-(4-chlorophenylthio) group enhanced membrane permeability, while the Rp-diastereomeric phosphorothioate substitution at the cyclic phosphate moiety conferred resistance to degradation by phosphodiesterases [6] [9]. These innovations addressed critical limitations of earlier cyclic nucleotide analogs, which suffered from poor cellular uptake, lack of isotype specificity, and rapid enzymatic inactivation [4] [6].
Rp-8-CPT-cGMPS exhibits stereospecific inhibitory properties attributable to its Rp configuration at the phosphorothioate linkage. This orientation sterically hinders the binding interaction with cGMP-dependent protein kinase’s catalytic site while maintaining high affinity for the regulatory domain. The molecular structure comprises three key functional elements: (1) the guanine nucleobase, which preserves hydrogen bonding interactions with the binding pocket; (2) the 8-(4-chlorophenylthio) modification, which enhances lipophilicity (log P = 2.61); and (3) the Rp-phosphorothioate group, which provides enzymatic stability [9]. These features collectively enable its function as a competitive antagonist with nanomolar affinity.
Table 1: Pharmacological Profile of Rp-8-CPT-cGMPS
Parameter | Value | Experimental Context |
---|---|---|
Molecular Weight | 525.86 g/mol | Chemical analysis |
Inhibition Constant (Ki) | 0.45–0.7 μM | cGMP-dependent protein kinase Iα/Iβ/II |
Purity | >99% (HPLC) | Analytical chromatography |
Solubility | 100 mM in water or dimethyl sulfoxide | Formulation studies |
Selectivity Ratio | >100-fold over protein kinase A | Kinase screening panels |
This analog demonstrates remarkable isotype selectivity among cGMP-dependent protein kinase isoforms. Its half-maximal inhibitory concentration (IC₅₀) values range from 0.45 μM for cGMP-dependent protein kinase Iβ to 0.7 μM for cGMP-dependent protein kinase II, reflecting differential interactions within the cyclic nucleotide-binding pockets [2] [8]. The molecular basis for this selectivity was elucidated through crystallographic studies showing that the 8-(4-chlorophenylthio) moiety engages in unique π-stacking interactions with Arg285 in the β4 strand of cGMP-dependent protein kinase Iβ, while the more open cyclic nucleotide-binding domain of cGMP-dependent protein kinase II accommodates the bulky substituent through hydrophobic interactions [4]. Unlike activators such as 8-para-chlorophenylthio-cGMP, which exhibit cross-reactivity with cyclic nucleotide-gated channels, Rp-8-CPT-cGMPS specifically targets cGMP-dependent protein kinase without activating ion channels, enabling precise discrimination between kinase-dependent and channel-dependent cGMP effects [6] [9].
Rp-8-CPT-cGMPS has been instrumental in elucidating the physiological and pathophysiological roles of cGMP-dependent protein kinase across diverse biological systems. Its application in renal research revealed that cGMP/cGMP-dependent protein kinase signaling suppresses fibrosis by repressing cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1. Inhibition of cGMP-dependent protein kinase with Rp-8-CPT-cGMPS in gene-manipulated mice exacerbated transforming growth factor-beta 1 expression, mesangial matrix expansion, and collagen deposition, demonstrating the pathway’s protective role in chronic kidney disease [7]. In neuronal studies, this compound reduced long-term potentiation in hippocampal slices, establishing cGMP-dependent protein kinase as a critical mediator of synaptic plasticity and memory formation [2] [8].
Table 2: Research Applications of Rp-8-CPT-cGMPS in Cellular Models
Biological System | Functional Role Identified | Key Mechanism |
---|---|---|
Renal Fibroblasts | Suppression of fibrosis | Downregulation of p21Cip1/p27Kip1 |
Hippocampal Neurons | Modulation of synaptic plasticity | Regulation of long-term potentiation |
Platelet Aggregation | Inhibition of thrombus formation | Phosphorylation of IRAG protein |
Vascular Smooth Muscle | Calcium sensitivity regulation | Control of RhoA/Rho kinase pathway |
Retinal Photoreceptors | Phototransduction modulation | Interaction with cGMP-gated channels |
The compound’s mechanistic value extends to cardiovascular pharmacology, where it was used to define cGMP-dependent protein kinase-mediated inhibition of platelet aggregation through the inositol triphosphate receptor-associated cGMP kinase substrate protein [9]. Similarly, in vascular smooth muscle, Rp-8-CPT-cGMPS blocked cGMP-induced relaxation by preventing the downregulation of RhoA activity, linking cGMP-dependent protein kinase activation to cytoskeletal dynamics [9]. These findings underscore the molecule’s versatility as a pharmacological tool for deconstructing complex signaling networks. Current research leverages its specificity to develop next-generation therapeutics targeting cGMP-dependent protein kinase in pathological conditions including pulmonary hypertension, neurodegenerative disorders, and fibrotic diseases [4] [7]. The ongoing refinement of Rp-8-CPT-cGMPS derivatives continues to enhance isotype selectivity, potentially enabling more precise manipulation of individual cGMP-dependent protein kinase isoforms in disease-relevant contexts [4] [6].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1